N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of phenyl isothiocyanate with cyanoacetanilide in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). This reaction forms an intermediate that undergoes further cyclization to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions. For instance, a reaction mixture containing dichloromethane, aniline, and a catalyst such as 4-dimethylaminopyridine (DMAP) is subjected to trifluoromethanesulfonyl fluoride gas at low temperatures. The reaction is carried out under vacuum and specific pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It can activate substrates and stabilize transition states through hydrogen bonding. This compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
- 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H15F3N2O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-8-4-9-15(12-14)24-18(17(26)13-6-2-1-3-7-13)25-19(27)16-10-5-11-28-16/h1-12,18,24H,(H,25,27) |
InChI Key |
OPANWOWBQYLXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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